molecular formula C16H24F2N6O3S B10934762 4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide

4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10934762
M. Wt: 418.5 g/mol
InChI Key: HOGQIWBZHICXMD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of difluoromethyl groups and their subsequent incorporation into the pyrazole structure. The difluoromethylation process can be achieved through various methods, such as electrophilic, nucleophilic, radical, and cross-coupling reactions . Industrial production methods often employ metal-based catalysts to transfer CF2H groups to specific sites on the molecule .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds, and novel non-ozone depleting difluorocarbene reagents . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Compared to other similar compounds, 4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique difluoromethyl group. Similar compounds include those with trifluoromethyl, trifluoromethoxy, and perfluoroalkyl groups, which also exhibit enhanced physicochemical properties . the difluoromethyl group provides a distinct balance of lipophilicity and hydrogen bonding capabilities .

Properties

Molecular Formula

C16H24F2N6O3S

Molecular Weight

418.5 g/mol

IUPAC Name

4-[[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]-1-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H24F2N6O3S/c1-6-23-8-12(13(21-23)15(25)19-7-9(2)3)22-28(26,27)14-10(4)20-24(11(14)5)16(17)18/h8-9,16,22H,6-7H2,1-5H3,(H,19,25)

InChI Key

HOGQIWBZHICXMD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NS(=O)(=O)C2=C(N(N=C2C)C(F)F)C

Origin of Product

United States

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